7-methoxy-2-methyl-8-phenylmethoxy-3,4-dihydro-1H-isoquinoline
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Overview
Description
7-methoxy-2-methyl-8-phenylmethoxy-3,4-dihydro-1H-isoquinoline is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy and phenylmethoxy groups attached to the isoquinoline core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-methyl-8-phenylmethoxy-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Introduction of Methoxy and Phenylmethoxy Groups: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate. The phenylmethoxy group can be introduced through a Williamson ether synthesis, where phenol is reacted with benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-2-methyl-8-phenylmethoxy-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce dihydro derivatives.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-methoxy-2-methyl-8-phenylmethoxy-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-methoxy-2-methyl-8-phenylmethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 8-benzyloxy-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 8-benzyloxy-2-methyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
7-methoxy-2-methyl-8-phenylmethoxy-3,4-dihydro-1H-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and phenylmethoxy groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
36646-87-4 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
7-methoxy-2-methyl-8-phenylmethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C18H21NO2/c1-19-11-10-15-8-9-17(20-2)18(16(15)12-19)21-13-14-6-4-3-5-7-14/h3-9H,10-13H2,1-2H3 |
InChI Key |
JXZJSMUIBOIWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C=C2)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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